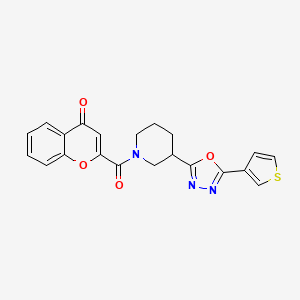
2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Thiophene derivatives
The compound contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biological Activity
The compound 2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic derivative that combines elements of oxadiazole and chromone structures, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Chromone moiety
- Substituents : Piperidine and thiophenyl oxadiazole groups
The molecular formula is C18H18N4O3S, with a molecular weight of approximately 378.43 g/mol.
Anticancer Activity
Numerous studies have explored the anticancer properties of compounds containing oxadiazole and chromone derivatives. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of oxadiazole showed significant activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM for selected derivatives .
Antimicrobial Activity
Compounds related to thiophenes and oxadiazoles have been reported to possess antimicrobial properties. In vitro tests have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria:
- A derivative with a similar structure exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may also display similar properties .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
- Antioxidant Properties : The presence of thiophene rings may contribute to antioxidant activity, which can protect normal cells from oxidative stress during treatment.
Study 1: Anticancer Efficacy
In a recent study, derivatives similar to the compound under review were synthesized and tested for their anticancer efficacy. The results indicated that certain modifications enhanced their activity against the MCF-7 breast cancer cell line, leading to a proposed mechanism involving apoptosis induction through mitochondrial pathways .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiophene-containing oxadiazoles. Compounds were tested against a panel of pathogens, revealing significant inhibition zones comparable to standard antibiotics. This highlights the potential for developing new antimicrobial agents from this class of compounds .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-16-10-18(27-17-6-2-1-5-15(16)17)21(26)24-8-3-4-13(11-24)19-22-23-20(28-19)14-7-9-29-12-14/h1-2,5-7,9-10,12-13H,3-4,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFMRKYIBSIWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NN=C(O4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














